ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the desired pyrrolo[2,3-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyridine derivative with similar structural features.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring system, exhibiting various biological activities.
Uniqueness
Ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3,(H2,11,12) |
InChI Key |
QONWLAIFOWJRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)N |
Origin of Product |
United States |
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